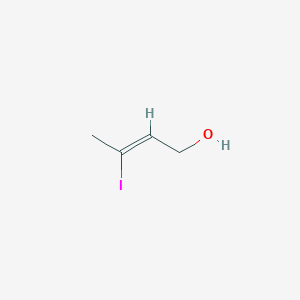
L-Aspartic acid potassium magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid potassium magnesium salt is a compound with the chemical formula C12H15K2Mg2N3O12 . It is a salt formed from L-aspartic acid, potassium, and magnesium. This compound is known for its role in various biological and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Aspartic acid potassium magnesium salt involves the reaction of L-aspartic acid with potassium carbonate or potassium hydroxide and magnesium oxide. The reaction typically occurs in an aqueous medium at elevated temperatures (70-80°C) to ensure complete dissolution and reaction . The pH of the reaction mixture is adjusted to 6.0-7.5, followed by decolorization and filtration. The resulting solution is then concentrated and cooled to precipitate the salt, which is subsequently dried under vacuum conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves heating, synthesizing, decoloring, filtering, and freeze-drying the reaction mixture. The use of excipients and sterilized water for injection ensures the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid potassium magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
L-Aspartic acid potassium magnesium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and is used in studies related to cellular functions and enzyme activities.
Medicine: Utilized in the treatment of cardiovascular diseases, electrolyte imbalances, and as a supplement for magnesium and potassium deficiencies
Mechanism of Action
The mechanism of action of L-Aspartic acid potassium magnesium salt involves several pathways:
Cellular Membrane Stabilization: The compound helps stabilize cellular membranes by normalizing the levels of magnesium and potassium in cells.
Detoxification of Ammonia: It aids in detoxifying ammonia and increasing the tricarboxylic acid cycle flux, which is particularly relevant in sports nutrition.
Neurotransmitter Function: L-Aspartic acid acts as an agonist for N-methyl-D-aspartate (NMDA) receptors, playing a role in fast synaptic excitation.
Comparison with Similar Compounds
L-Aspartic acid potassium magnesium salt can be compared with other similar compounds such as:
L-Aspartic acid potassium salt: Similar in structure but lacks magnesium, making it less effective in applications requiring magnesium supplementation.
L-Aspartic acid magnesium salt: Contains magnesium but lacks potassium, which may limit its use in applications requiring potassium supplementation.
L-Glutamic acid potassium salt: Another amino acid salt with different properties and applications, primarily used in different metabolic pathways.
This compound stands out due to its combined potassium and magnesium content, making it uniquely suited for applications requiring both of these essential minerals.
Properties
IUPAC Name |
magnesium;dipotassium;2-amino-4-hydroxy-4-oxobutanoate;3-amino-4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBRFZFUCKKGDJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24K2MgN4O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)






![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)




![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)
